2-Phenoxyethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
The compound 2-Phenoxyethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a highly functionalized hexahydroquinoline derivative. Its structure features a bicyclic hexahydroquinoline core substituted with:
- A 4-(acetyloxy)phenyl group at position 4, introducing both aromaticity and ester functionality.
- A 2-phenoxyethyl ester at position 3, contributing to lipophilicity and steric bulk.
- A 7-phenyl group and 2-methyl substituent, enhancing structural rigidity and influencing intermolecular interactions.
- A 5-oxo group, which may participate in hydrogen bonding or keto-enol tautomerism.
This compound shares the 1,4,5,6,7,8-hexahydroquinoline scaffold common to many bioactive molecules, including calcium channel modulators and antimicrobial agents . Its synthetic route likely involves a Hantzsch-type cyclization, as seen in analogous compounds .
Properties
IUPAC Name |
2-phenoxyethyl 4-(4-acetyloxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31NO6/c1-21-30(33(37)39-18-17-38-26-11-7-4-8-12-26)31(24-13-15-27(16-14-24)40-22(2)35)32-28(34-21)19-25(20-29(32)36)23-9-5-3-6-10-23/h3-16,25,31,34H,17-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRGFFYDWFNGQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC(=O)C)C(=O)OCCOC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxyethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Phenoxyethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.
Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: The compound is explored for its use in manufacturing pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity, and modulating downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and its analogs:
Key Findings from Structural Comparisons:
Substituent Effects on Solubility: The 2-phenoxyethyl ester in the target compound increases lipophilicity compared to smaller esters (e.g., methyl or ethyl) . Polar groups like 4-acetyloxy or methoxycarbonyl enhance solubility in organic solvents, whereas nonpolar substituents (e.g., bromine in ) favor hydrophobic interactions.
Hydrogen Bonding and Crystallinity: Compounds with hydroxyl (e.g., ) or acetyloxy groups exhibit stronger hydrogen-bonding networks, influencing crystal packing. For example, methyl-substituted analogs crystallize in monoclinic systems with N–H···O interactions . Bulky substituents like 7-phenyl or 2-phenoxyethyl reduce symmetry, often leading to disordered crystal structures .
Electronic Effects: Electron-donating groups (e.g., 4-methoxy in ) stabilize the hexahydroquinoline core via resonance, while electron-withdrawing groups (e.g., acetyloxy) increase electrophilicity at the carbonyl position .
Biological Relevance: Analogs with 4-(diethylamino)phenyl substituents (e.g., ) show enhanced binding to biological targets due to amine-mediated interactions, a feature absent in the acetyloxy-substituted target compound.
Research Tools and Methodologies
- Crystallography : SHELXL and OLEX2 were used to refine structures of related compounds, revealing bond-length discrepancies of <0.002 Å and R-factors <0.05 .
- Hydrogen-Bond Analysis: Graph set analysis (as in ) identified recurring motifs like $ \text{N–H} \cdots \text{O} $ and $ \text{C–H} \cdots \pi $ interactions in hexahydroquinoline derivatives.
- Computational Modeling: Puckering coordinates (Cremer-Pople parameters) were applied to analyze conformational flexibility in hexahydroquinoline rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
